molecular formula C9H18Cl2N2O B574459 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride CAS No. 185547-14-2

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride

Cat. No.: B574459
CAS No.: 185547-14-2
M. Wt: 241.156
InChI Key: XFBZBZOAUCXUJQ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is a chemical compound with the molecular formula C9H18Cl2N2O. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro group, an isopropyl group, and a piperazine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride typically involves the reaction of 4-isopropylpiperazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Isopropyl-piperazin-1-yl)-ethanone
  • 2-Chloro-1-(4-methyl-piperazin-1-yl)-ethanone
  • 2-Chloro-1-(4-ethyl-piperazin-1-yl)-ethanone

Uniqueness

2-Chloro-1-(4-isopropyl-piperazin-1-yl)-ethanone hydrochloride is unique due to the presence of the isopropyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Properties

IUPAC Name

2-chloro-1-(4-propan-2-ylpiperazin-1-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClN2O.ClH/c1-8(2)11-3-5-12(6-4-11)9(13)7-10;/h8H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBZBZOAUCXUJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661308
Record name 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185547-14-2
Record name 2-Chloro-1-[4-(propan-2-yl)piperazin-1-yl]ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185547-14-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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